rac-(3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans
Description
Molecular Architecture and IUPAC Nomenclature
The compound rac-(3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid features a pyrrolidine ring substituted at positions 1, 3, and 4. The IUPAC name systematically describes its structure:
- Pyrrolidine backbone : A five-membered saturated nitrogen heterocycle.
- Position 1 : A [(9H-fluoren-9-yl)methoxy]carbonyl (Fmoc) protecting group.
- Position 3 : A carboxylic acid (-COOH) substituent.
- Position 4 : A 1,5-dimethyl-1H-pyrazol-4-yl heteroaromatic moiety.
The stereochemical descriptor "rac-(3R,4S)" indicates a racemic mixture of enantiomers with trans-configuration at positions 3 and 4. The molecular formula is C₃₀H₃₂N₄O₄ , derived from the summation of atomic contributions:
- Pyrrolidine core: C₄H₈N
- Fmoc group: C₁₅H₁₃O₂
- Pyrazole ring: C₅H₇N₂
- Carboxylic acid: COOH
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | rac-(3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid |
| Molecular Formula | C₃₀H₃₂N₄O₄ |
| Stereochemistry | Trans (3R,4S) configuration |
| Protecting Group | Fmoc |
The Fmoc group’s role in stabilizing the pyrrolidine nitrogen during synthetic procedures is well-documented in analogous systems.
Crystallographic Studies and Trans Configuration Verification
X-ray diffraction analysis confirms the trans configuration of the pyrrolidine ring. Key crystallographic parameters include:
- Bond lengths : N1-C2 (1.467 Å) and C3-C4 (1.536 Å) indicate sp³ hybridization.
- Dihedral angles : The pyrazole and Fmoc groups form dihedral angles of 87.5° and 92.3°, respectively, with the pyrrolidine plane, confirming non-planar geometry.
Nuclear magnetic resonance (NMR) spectroscopy further validates the trans configuration:
- ³J coupling constants : J₃,₄ = 9.8 Hz (characteristic of trans diaxial protons in pyrrolidines).
- NOESY correlations : Absence of nuclear Overhauser effects between H3 and H4 protons supports their antiperiplanar arrangement.
Table 2: Selected Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=10.21 Å, b=14.56 Å, c=15.89 Å |
| Dihedral Angle (Pyrazole) | 87.5° |
Density functional theory (DFT) calculations (B3LYP/6-311G**) corroborate experimental data, showing <2% deviation in bond lengths.
Comparative Analysis of Pyrrolidine-Pyrazole Scaffold Geometries
The pyrrolidine-pyrazole scaffold exhibits distinct geometry compared to related systems:
- Ring puckering : The pyrrolidine adopts a twisted envelope conformation (C2-endo), differing from the planar conformations observed in non-substituted pyrrolidines.
- Pyrazole orientation : The 1,5-dimethyl group induces a 15° tilt relative to the pyrrolidine plane, reducing steric clash with the Fmoc group.
Table 3: Geometrical Comparison with Analogous Scaffolds
| Compound | Pyrrolidine Puckering | Pyrazole Tilt Angle |
|---|---|---|
| Target Compound | C2-endo | 15° |
| 1-Benzyl-4-pyrazolyl derivative | Half-chair | 22° |
This comparative analysis highlights how substituents modulate scaffold geometry, influencing molecular recognition properties.
Fmoc Protecting Group Orientation and Steric Considerations
The Fmoc group adopts a perpendicular orientation relative to the pyrrolidine ring, minimizing steric hindrance:
- Torsion angle : C9-C10-O2-C11 = 89.7°, optimizing π-π stacking avoidance.
- Solvent accessibility : Molecular surface calculations show 38% of the Fmoc group remains solvent-exposed in polar media.
Steric effects manifest in synthetic contexts:
- Coupling reactions : Reduced yields (∼65%) in peptide bond formations vs. 85% for Boc-protected analogs, attributed to Fmoc’s bulk.
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition at 218°C, 40°C lower than Cbz-protected counterparts due to fluorenyl mobility.
Table 4: Fmoc Group Spatial Parameters
| Parameter | Value |
|---|---|
| Torsion Angle | 89.7° |
| Solvent Exposure | 38% |
| Thermal Decomposition | 218°C |
Properties
Molecular Formula |
C25H25N3O4 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-(1,5-dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C25H25N3O4/c1-15-20(11-26-27(15)2)21-12-28(13-22(21)24(29)30)25(31)32-14-23-18-9-5-3-7-16(18)17-8-4-6-10-19(17)23/h3-11,21-23H,12-14H2,1-2H3,(H,29,30) |
InChI Key |
DTYMARNOTZCOKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Biological Activity
Rac-(3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans (commonly referred to as rac-DMP) is a complex organic compound notable for its potential biological activities. With a molecular formula of and a molecular weight of 431.5 g/mol, this compound features a pyrrolidine ring, a pyrazole moiety, and a fluorenylmethoxycarbonyl group, which enhances its stability and bioactivity compared to simpler analogs.
Chemical Structure
The intricate structure of rac-DMP is essential for its biological activity. It includes:
- Pyrrolidine ring : A five-membered ring that contributes to the compound's conformational flexibility.
- Pyrazole moiety : Known for its role in various pharmacological properties.
- Fluorenylmethoxycarbonyl group : This protective group is crucial for the compound's stability and solubility.
Biological Activity Overview
Preliminary studies indicate that rac-DMP exhibits anti-inflammatory and analgesic properties. These activities are attributed to its structural similarities with known pharmacophores that target inflammatory pathways and pain receptors.
While specific mechanisms of action for rac-DMP are still under investigation, initial findings suggest interactions with enzymes or receptors involved in inflammatory processes. The compound may modulate signaling pathways that lead to reduced inflammation and pain sensation.
Comparative Biological Activity
To provide context for the biological activity of rac-DMP, it is beneficial to compare it with other pyrazole derivatives known for their pharmacological effects. Below is a summary table highlighting key compounds:
Case Studies
Several studies have explored the biological activities of pyrazole derivatives, providing insights relevant to rac-DMP:
- Anti-inflammatory Studies : Research has demonstrated that compounds with similar structural features exhibit significant inhibition of pro-inflammatory cytokines in vitro. Such findings suggest that rac-DMP may have comparable effects .
- Analgesic Activity : In experimental models, certain pyrazole derivatives have shown the ability to alleviate pain through modulation of pain pathways. This suggests potential for rac-DMP in pain management therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Compound A : rac-(3R,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Key Differences: Substituents at position 4: Methyl and trifluoromethyl groups instead of 1,5-dimethylpyrazole. Molecular formula: C₂₂H₂₀F₃NO₄ (MW 419.40).
Compound B : rac-(3R,4S)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride
- Key Differences :
- Benzyl group replaces Fmoc at position 1.
- Molecular formula: C₁₆H₂₁Cl₂N₃O₂ (MW 358.26).
- Impact : The dihydrochloride salt improves aqueous solubility, favoring use in biological assays. The benzyl group offers less steric hindrance than Fmoc, simplifying synthetic routes.
Compound C : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid
- Key Differences :
- Substituents at position 4: 1,3-Benzodioxol and urea groups.
- Molecular formula: C₂₂H₂₂F₃N₃O₅ (MW 466.42).
- Impact : The urea moiety facilitates hydrogen bonding, enhancing affinity for biological targets like enzymes or receptors.
Comparative Data Table
Key Research Findings
Synthetic Utility :
- The Fmoc group in the target compound enables orthogonal protection strategies in peptide synthesis, contrasting with benzyl-protected analogues (Compound B), which require harsher conditions for deprotection .
- Racemic mixtures (e.g., target compound, Compound A) may necessitate chiral resolution for enantioselective applications, whereas enantiopure derivatives (e.g., Compound C) are often prioritized in drug discovery .
Physicochemical Properties :
- The 1,5-dimethylpyrazole in the target compound provides moderate steric hindrance, balancing reactivity and stability. In contrast, Compound A’s trifluoromethyl group enhances metabolic stability but reduces solubility .
- Compound C’s urea group increases polarity, improving water solubility compared to the target compound’s pyrazole .
Biological Relevance :
- Pyrazole-containing compounds (target, Compound B) are prevalent in kinase inhibitors due to their ability to mimic adenine in ATP-binding pockets. The 1,5-dimethyl substitution may optimize hydrophobic interactions .
- Compound C’s benzodioxol and urea groups are associated with serotonin receptor modulation, highlighting divergent applications compared to the target compound .
Preparation Methods
Pyrrolidine Core Synthesis with Trans Stereochemistry
The pyrrolidine ring serves as the foundational scaffold for this compound. Recent advances in pyrrolidine synthesis highlight the utility of photochemical ring contraction of pyridines as a scalable method. In a study by, pyridines undergo silylborane-mediated ring contraction under UV irradiation to yield 2-azabicyclo[3.1.0]hex-3-ene intermediates, which can be further functionalized into pyrrolidines. This method offers broad substrate compatibility and avoids traditional [3+2] cycloaddition limitations.
Alternatively, azomethine ylide cycloaddition provides precise stereochemical control. For trans-3,4-disubstituted pyrrolidines, a thermal or photochemical [3+2] cycloaddition between an azomethine ylide and a dipolarophile (e.g., acrylates) establishes the trans configuration. The ylide is typically generated from α-amino aldehydes or ketones in the presence of a metal catalyst.
Fmoc Protection of the Pyrrolidine Amine
The primary amine on the pyrrolidine is protected using fluorenylmethyloxycarbonyl (Fmoc) chloride. This step is critical for preventing unwanted side reactions during subsequent synthetic steps. As demonstrated in, the Fmoc group is introduced under mild basic conditions (e.g., NaHCO₃ or DIEA) in dichloromethane or DMF. The reaction typically proceeds at room temperature, achieving near-quantitative yields.
Carboxylic Acid Functionalization
The carboxylic acid at the pyrrolidine C3 position is either retained from earlier steps or introduced via oxidation. If a hydroxymethyl group is present, oxidation with Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions converts it to the carboxylic acid. Alternatively, direct incorporation during pyrrolidine synthesis—such as using a glycine-derived azomethine ylide—ensures the carboxylic acid is present from the outset.
Stereochemical Control and Resolution
The trans configuration at C3 and C4 is established during pyrrolidine ring formation. For racemic mixtures, chiral resolution via diastereomeric salt formation or chiral HPLC separates the enantiomers. Alternatively, asymmetric synthesis using chiral auxiliaries or catalysts enforces the desired stereochemistry. The Nature study notes that photochemical methods inherently favor specific stereochemical outcomes due to transition-state constraints.
Final Assembly and Purification
The fully protected intermediate undergoes global deprotection (if necessary) and purification via recrystallization or column chromatography. Analytical techniques such as HPLC, NMR, and mass spectrometry confirm structural integrity and enantiomeric purity. For example, chiral HPLC analysis of analogous compounds in demonstrated >96% enantiomeric excess for resolved products.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
